Urea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)-
Description
These compounds are characterized by alkylating and carbamoylating activities, which contribute to their cytotoxicity and DNA-modifying effects . This article compares the target compound with structurally related agents, emphasizing their biological activities, mechanisms, and therapeutic profiles.
Structure
3D Structure
Properties
CAS No. |
102433-38-5 |
|---|---|
Molecular Formula |
C11H15ClN2O3 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)urea |
InChI |
InChI=1S/C11H15ClN2O3/c1-16-9-5-3-4-8(10(9)17-2)14-11(15)13-7-6-12/h3-5H,6-7H2,1-2H3,(H2,13,14,15) |
InChI Key |
NIJCLNDMYVQPQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
- Starting materials: 2,3-dimethoxyaniline (or substituted aniline) and 2-chloroethyl isocyanate.
- Reaction: Nucleophilic attack of the aniline nitrogen on the isocyanate carbon.
- Conditions: Room temperature to mild heating (0–25 °C), in solvents such as methylene chloride or tetrahydrofuran.
- Work-up: Removal of solvent, followed by purification via recrystallization or chromatography.
This method is supported by the synthesis of related compounds where substituted anilines react with 2-chloroethyl isocyanate to form N-(2-chloroethyl)-N'-arylureas.
Detailed Preparation Method
Nucleophilic Addition of Aniline to 2-Chloroethyl Isocyanate
-
- Dissolve 2,3-dimethoxyaniline in anhydrous methylene chloride or tetrahydrofuran.
- Cool the solution to 0–5 °C to control the exothermic reaction.
- Slowly add 2-chloroethyl isocyanate dropwise under stirring.
- Allow the reaction mixture to warm to room temperature and stir for 1–2 hours.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, evaporate the solvent under reduced pressure.
- Purify the crude product by recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or by silica gel chromatography.
Yields: Typically moderate to high (60–85%) depending on purity of reagents and reaction control.
Alternative Methods and Modifications
- Cyclization and Derivatization: Some protocols include further cyclization of the urea moiety to form imidazolidin-2-one derivatives by treatment with catalysts such as potassium fluoride on alumina in refluxing acetonitrile.
- Nitrosation: For related nitrosourea derivatives, nitrosation of the urea nitrogen can be performed using nitrogen tetroxide gas under controlled temperature and acidic conditions.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Methylene chloride, tetrahydrofuran | Anhydrous preferred |
| Temperature | 0–25 °C | Cooling during addition to control exotherm |
| Reaction time | 1–2 hours | Monitored by TLC |
| Molar ratio (Aniline:Isocyanate) | 1:1 | Stoichiometric or slight excess of isocyanate |
| Purification | Recrystallization or chromatography | Ethyl acetate/hexane or silica gel |
| Yield | 60–85% | Dependent on reaction control |
Research Findings and Optimization
- The presence of electron-donating groups such as methoxy on the phenyl ring (2,3-dimethoxy substitution) enhances nucleophilicity of the aniline nitrogen, facilitating efficient urea formation.
- Reaction under anhydrous and inert atmosphere conditions improves yield and purity by minimizing side reactions such as hydrolysis of isocyanate.
- Lower temperatures during isocyanate addition reduce polymerization or side reactions.
- Purification by chromatography is often necessary to separate unreacted starting materials and side products.
Comparative Data Table of Related Urea Derivatives Preparation
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Pharmaceutical Applications
Urea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)- has been explored for its potential as an antitumor agent . Research indicates that compounds with similar structures can exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that this compound can induce DNA cross-linking, inhibiting cancer cell proliferation. For instance, it has demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 breast cancer cells.
-
Mechanism of Action :
- DNA Cross-Linking : Disrupts DNA replication and transcription processes in cancer cells.
- Enzyme Inhibition : Preliminary studies suggest interactions with enzymes involved in cancer metabolism, potentially modulating signaling pathways critical for tumor growth.
Agricultural Applications
In agriculture, urea derivatives are being investigated as potential herbicides . The unique structural characteristics of urea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)- may confer herbicidal properties that can be harnessed to control unwanted plant growth.
Case Studies
Several studies have evaluated the biological activity of urea derivatives:
- Study on Antitumor Efficacy : A study involving N-(4-iodophenyl)-N′-(2-chloroethyl)urea demonstrated significant antitumor effects comparable to established chemotherapeutic agents like 5-fluorouracil.
- Cytotoxicity Against MCF-7 Cells : Research on novel benzothiazole urea derivatives showed that certain compounds exhibited potent cytotoxicity against MCF-7 breast cancer cells, underscoring the potential of structurally related compounds to serve as effective anticancer agents.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In drug development, it may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise targets.
Comparison with Similar Compounds
Key Structural Features Influencing Activity
Chloroethylurea derivatives share a core structure with variable substituents that dictate their pharmacokinetic and pharmacodynamic properties:
- Alkylating Groups : The 2-chloroethyl moiety enables DNA alkylation, leading to interstrand crosslinks (ICLs), a critical mechanism for antitumor activity .
- Carbamoylating Groups : Substituents like cyclohexyl or aryl groups facilitate carbamoylation of proteins, inhibiting DNA repair enzymes (e.g., DNA polymerase II) .
- Solubility : Lipophilic groups (e.g., cyclohexyl, tert-butyl) enhance blood-brain barrier penetration but may increase toxicity .
Comparative Analysis of Select Compounds
The table below summarizes critical differences among analogous compounds:
Mechanistic Insights
Alkylation vs. Carbamoylation
- Alkylation : Chloroethyl groups decompose to form reactive intermediates that alkylate DNA, producing cytotoxic ICLs. Compounds with higher alkylating activity (e.g., BCNU, CEUs) exhibit greater tumor cell kill but also higher systemic toxicity .
- Carbamoylation : Cyclohexyl or aryl substituents generate isocyanates (e.g., cyclohexyl isocyanate), which inhibit DNA repair enzymes (e.g., DNA polymerase II) and potentiate cytotoxicity . However, excessive carbamoylating activity correlates with increased toxicity .
DNA Damage Profiles
- Crosslinking Agents (e.g., CCNU, CEUs) : Induce ICLs, which are critical for therapeutic efficacy. For example, CEUs with tert-butyl substituents show 11-fold higher crosslinking rates than hydroxylated analogs .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity and CNS Penetration : Cyclohexyl and methylcyclohexyl groups in CCNU and MeCCNU enhance lipid solubility, enabling cerebrospinal fluid concentrations 3× higher than plasma .
- Metabolic Stability : Nitrosoureas (e.g., BCNU) decompose rapidly (t1/2 = 5 min), limiting exposure but requiring precise dosing . CEUs, in contrast, exhibit prolonged stability, reducing toxicity .
- Toxicity Trade-offs : High carbamoylating activity (e.g., cyclohexyl isocyanate) increases enzyme inhibition but also organ toxicity. CEUs with aryl groups mitigate this via selective cytotoxicity .
Therapeutic Implications
Biological Activity
Urea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)- is a synthetic organic compound with significant potential in medicinal and agricultural applications. This article delves into its biological activity, focusing on its antitumor properties, mechanisms of action, and structural comparisons with related compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chemical Formula : C₁₁H₁₄ClN₂O₂
- Molecular Weight : Approximately 258.7014 g/mol
- Functional Groups : Contains a urea moiety, a chloroethyl group, and a dimethoxyphenyl group.
The presence of the chloroethyl group allows for nucleophilic substitution reactions, making it reactive towards various biological targets. The dimethoxyphenyl group enhances lipophilicity and bioavailability, potentially increasing therapeutic efficacy against cancer cells.
Antitumor Properties
Research indicates that urea derivatives, including this compound, exhibit significant antitumor activity. The mechanism is primarily attributed to their ability to induce DNA cross-linking, which inhibits cancer cell proliferation. For instance:
- Cytotoxicity Studies : Compounds similar to urea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)- have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that these compounds can block cell cycle progression in the G2/M phase and induce apoptosis .
- Comparative Analysis : A study comparing various chloroethylureas found that those with similar structures displayed varying degrees of antitumor activity based on their specific substituents and structural configurations .
The primary mechanisms through which urea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)- exerts its biological effects include:
- DNA Cross-Linking : The compound's ability to form cross-links in DNA is crucial for its antitumor activity. This action disrupts DNA replication and transcription processes in cancer cells .
- Enzyme Inhibition : Preliminary studies suggest interactions with enzymes involved in cancer metabolism. This interaction may modulate signaling pathways critical for tumor growth and survival.
Case Studies
Several studies have evaluated the biological activity of urea derivatives:
- Study on Antitumor Efficacy : A study involving N-(4-iodophenyl)-N′-(2-chloroethyl)urea demonstrated significant antitumor effects comparable to established chemotherapeutic agents like 5-fluorouracil .
- Cytotoxicity Against MCF-7 Cells : Research on novel benzothiazole urea derivatives showed that certain compounds exhibited potent cytotoxicity against MCF-7 breast cancer cells, highlighting the potential of structurally related compounds to serve as effective anticancer agents .
Comparative Analysis with Similar Compounds
A comparison table of structurally similar compounds illustrates their unique features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Urea, 1-(2-chloroethyl)-3-(2,5-dimethoxyphenyl) | Similar chloroethyl and phenyl groups | Anticancer properties |
| Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl) | Contains chlorine substituent on phenyl | Enhanced antitumor activity |
| Urea, 1-(2-chloroethyl)-3-(2-chloro-3-methylphenyl) | Additional chlorine substituent on phenyl | Different reactivity profiles |
This table highlights the distinct pharmacological properties conferred by different substitutions on the urea structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)urea, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves reacting 2,3-dimethoxyphenyl isocyanate with 2-chloroethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts .
- Optimization : Yield improvements may require temperature control (40–60°C) and stoichiometric adjustments (1:1.2 molar ratio of isocyanate to amine). Steric hindrance from the methoxy groups may slow reactivity, necessitating extended reaction times (12–24 hours) .
Q. Which analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : To confirm the urea linkage (NH peaks at δ 6.5–7.5 ppm) and aromatic/methoxy group positions .
- HPLC : For purity assessment (>95% recommended for biological studies) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~299.08 for C₁₁H₁₄ClN₂O₃⁺) .
Q. How should researchers handle and store this compound safely?
- Safety Protocols :
- Use PPE (gloves, goggles) due to potential irritancy of chloroethyl groups .
- Store in airtight containers at –20°C under anhydrous conditions to prevent hydrolysis of the urea moiety .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data across studies (e.g., NMR chemical shift variability)?
- Root Causes : Solvent polarity (DMSO vs. CDCl₃), pH, or trace impurities may shift NH proton signals.
- Resolution : Cross-validate with 2D NMR (COSY, HSQC) and compare against structurally similar urea derivatives (e.g., ). Reproducibility tests under standardized conditions are critical .
Q. How does the electronic environment of the 2,3-dimethoxyphenyl group influence the compound’s reactivity or bioactivity?
- Mechanistic Insight : Methoxy groups act as electron donors, stabilizing intermediates in nucleophilic substitution reactions (e.g., chloroethyl group displacement). This may enhance interactions with biological targets like kinase enzymes .
- Structure-Activity Relationship (SAR) : Computational modeling (DFT) can map charge distribution, while substituent modification (e.g., replacing methoxy with nitro groups) can validate hypothesized binding modes .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Key Issues : Exothermic reactions during scale-up may degrade the urea linkage.
- Solutions :
- Use controlled addition via syringe pump for exothermic steps.
- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. How can researchers assess the compound’s stability under physiological conditions for drug discovery applications?
- Protocol :
Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 24–48 hours.
Metabolic Stability : Use liver microsome assays to identify CYP450-mediated oxidation of the chloroethyl or methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
